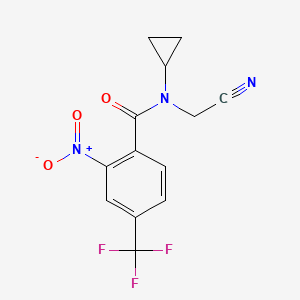

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKQYJWEQTXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C15H14F3N3O3

- Molecular Weight: 341.28 g/mol

- IUPAC Name: this compound

- CAS Number: 1436079-07-0

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Case Study:

A study demonstrated that derivatives of benzamide could inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, leading to reduced tumor cell proliferation in resistant cancer models .

Insecticidal and Antifungal Activities

Similar nitro-substituted benzamides have been evaluated for their insecticidal and antifungal properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity, which can improve membrane permeability in target organisms.

Research Findings:

- A series of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups were synthesized and tested for antifungal activity. Compounds showed promising results against various fungal strains, indicating that modifications in the benzamide structure can lead to enhanced bioactivity .

- Insecticidal assays revealed that certain benzamide derivatives effectively controlled pest populations, suggesting potential applications in agricultural settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Trifluoromethyl Group: Enhances potency and selectivity towards biological targets.

- Nitro Group: Often associated with increased reactivity and potential interaction with cellular components.

- Cyclopropyl Moiety: Contributes to the compound's steric configuration, influencing its binding affinity to target proteins.

Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-nitro and 4-(trifluoromethyl) groups render the aromatic ring highly electron-deficient, facilitating SNAr reactions.

Observed Trends in Analogous Systems

| Substituent | Reactivity | Directing Effects |

|---|---|---|

| -NO2 (ortho) | Activates para/meta positions | Favors substitution at C5/C6 |

| -CF3 (para) | Strong electron-withdrawing meta-director | Directs incoming nucleophiles to C3 |

Example Reaction :

In , SNAr reactions of nitro-substituted benzamides with piperazine derivatives proceeded at C5/C6 positions under basic conditions. For the target compound, similar reactivity at C5/C6 is anticipated with nucleophiles like amines or thiols.

Radical-Mediated Reactions

The cyanomethyl group and amide functionality enable radical pathways:

Amidyl Radical Generation

-

N-Chloroamides (e.g., N-chloro-4-(trifluoromethyl)benzamide ) generate amidyl radicals under thermal or photolytic conditions ( ).

-

These radicals undergo:

-

Cyclization : Intramolecular attack to form lactams (e.g., phenanthridones).

-

H-atom abstraction : Leading to dehydrogenation or cross-coupling.

-

Proposed Pathway for Target Compound :

-

Radical initiation : Homolytic cleavage of the N–C bond in the cyanomethyl group.

-

Cyclization : Radical attack at the trifluoromethyl-substituted ring position.

-

Termination : H-atom transfer or recombination.

| Reaction Type | Product | Conditions |

|---|---|---|

| Photolytic cyclization | Tricyclic lactams | UV light, toluene, 100°C |

| Thermal decomposition | Benzylic radicals + CO release | Reflux in non-polar solvents |

Nitrile Group Reactivity

The cyanomethyl moiety participates in:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition : Click chemistry with azides to form tetrazoles.

Example :

In , cyano groups in salicylic acid derivatives were optimized for protein binding, suggesting potential bioorthogonal applications for the target compound.

Stability and Degradation Pathways

-

Nitro group reduction : Catalytic hydrogenation could yield amino derivatives, altering electronic properties.

-

Hydrolytic susceptibility : The amide bond may hydrolyze under strongly acidic/basic conditions, forming carboxylic acids and amines.

Degradation Products

| Condition | Primary Product |

|---|---|

| H2, Pd/C | N-(Cyanomethyl)-N-cyclopropyl-2-amino-4-CF3-benzamide |

| HCl (6M), reflux | 2-Nitro-4-(trifluoromethyl)benzoic acid |

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

a. Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

This patented herbicide shares the 4-(trifluoromethyl)benzamide backbone but differs in substituents: a chlorine atom at the 2-position, a methylsulfanyl group at the 3-position, and a tetrazol-5-ylamine group. The sodium salt formulation enhances solubility, a critical factor for herbicide efficacy .

b. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Flutolanil, a fungicide, features a 2-(trifluoromethyl)benzamide core with a 3-isopropoxyphenyl substituent. Unlike the target compound, it lacks a nitro group and cyclopropylamine, relying instead on the isopropoxy group for bioactivity .

Crystallographic Comparisons

a. 4-Bromo-N-(2-nitrophenyl)benzamide (I) This compound, synthesized from 2-nitroaniline, shares the nitrobenzamide framework. However, it substitutes the trifluoromethyl group with bromine at the 4-position and uses a simpler 2-nitrophenylamine group. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing interactions compared to the target compound’s bulky cyanomethyl-cyclopropyl group .

b. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide This benzamide derivative employs amino and chloro substituents instead of nitro and trifluoromethyl groups. The amino group may improve solubility but reduce electrophilic reactivity, highlighting how substituent choice balances physicochemical properties .

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Trifluoromethyl Role : The 4-CF₃ group, common in herbicides and pharmaceuticals, contributes to lipophilicity and resistance to oxidative degradation, as seen in the patented sodium salt derivative .

- Cyclopropylamine vs. Tetrazole: The cyanomethyl-cyclopropylamine moiety introduces steric bulk and conformational rigidity, contrasting with the planar tetrazole ring in the sodium salt compound, which may influence binding specificity .

Q & A

Basic Research Question

- NMR Stability Studies : Monitor degradation in PBS (pH 7.4, 37°C) via ¹⁹F NMR (δ -60 to -65 ppm for CF₃) over 24 hours.

- HPLC-MS : Track hydrolysis products (e.g., free benzoic acid) using a C18 column (acetonitrile/0.1% formic acid gradient) and ESI+ ionization .

What strategies optimize the compound’s solubility for in vivo studies?

Advanced Research Question

- Co-solvent Systems : Test DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes (phase solubility analysis).

- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling (pH 1–7).

- Prodrug Design : Introduce ester or phosphate groups at the cyanomethyl moiety, reversible under enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.